molecular formula C9H14O3 B13534759 3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione

3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione

Cat. No.: B13534759
M. Wt: 170.21 g/mol
InChI Key: LTRNXIUJQOCKLN-UHFFFAOYSA-N
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Description

3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol It is a derivative of tetrahydrofuran and is characterized by the presence of a 1,1-dimethylpropyl group attached to the tetrahydro-2,5-furandione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione typically involves the reaction of tetrahydrofuran with a suitable alkylating agent under controlled conditions. One common method involves the use of 1,1-dimethylpropyl bromide as the alkylating agent in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Alkyl halides, organometallic reagents

Major Products Formed

Scientific Research Applications

3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. It may also interact with biological macromolecules such as proteins and nucleic acids, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-(2-methylbutan-2-yl)oxolane-2,5-dione

InChI

InChI=1S/C9H14O3/c1-4-9(2,3)6-5-7(10)12-8(6)11/h6H,4-5H2,1-3H3

InChI Key

LTRNXIUJQOCKLN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CC(=O)OC1=O

Origin of Product

United States

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